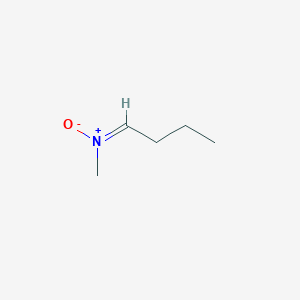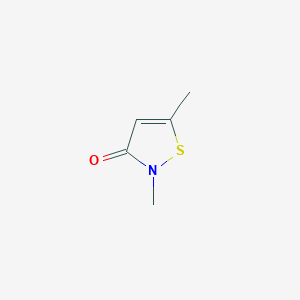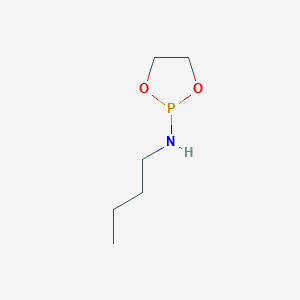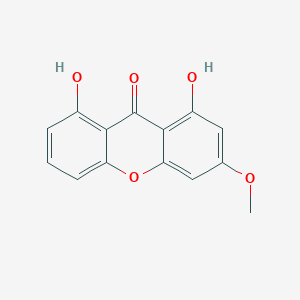
Methanamine, N-butylidene-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-butylidene-, N-oxide is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.1469 g/mol It is a derivative of methanamine, where the nitrogen atom is bonded to a butylidene group and an oxygen atom, forming an N-oxide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanamine, N-butylidene-, N-oxide can be synthesized through the oxidation of methanamine derivatives. One common method involves the reaction of methanamine with butylidene chloride in the presence of a base, followed by oxidation with hydrogen peroxide . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N-butylidene-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The butylidene group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of higher N-oxide derivatives
Reduction: Conversion to methanamine derivatives
Substitution: Formation of substituted methanamine derivatives
Applications De Recherche Scientifique
Methanamine, N-butylidene-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of N-oxide derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Methanamine, N-butylidene-, N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and potential biological applications. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular components through oxidative mechanisms .
Comparaison Avec Des Composés Similaires
Methanamine, N-butylidene-, N-oxide can be compared with other similar compounds such as:
Methanamine, N-(phenylmethylene)-, N-oxide: Similar structure but with a phenylmethylene group instead of butylidene.
Methanamine, N-methylidene-, N-oxide: Contains a methylidene group instead of butylidene.
Methanamine, N-ethylidene-, N-oxide: Contains an ethylidene group instead of butylidene.
Uniqueness
This compound is unique due to its specific N-oxide structure and the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to other N-oxide derivatives .
Propriétés
Numéro CAS |
44603-43-2 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
N-methylbutan-1-imine oxide |
InChI |
InChI=1S/C5H11NO/c1-3-4-5-6(2)7/h5H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
YWCNDGABFKKCGI-AATRIKPKSA-N |
SMILES isomérique |
CCC/C=[N+](\C)/[O-] |
SMILES canonique |
CCCC=[N+](C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)



![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)




![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)

